
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one is a chemical compound belonging to the fluorenone family Fluorenones are known for their unique structural properties, which include a fused tricyclic system with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable precursor, followed by oxidation and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid or aluminum chloride, as catalysts. The final hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorenones with different functional groups.
Applications De Recherche Scientifique
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
9-Hydroxyfluorene: Contains a hydroxyl group but lacks the ketone functionality, leading to different reactivity and applications.
1,8-Difluorofluorenone: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
Uniqueness
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one is unique due to the presence of both hydroxyl and ketone groups, along with four methyl groups. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
93319-16-5 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
8-hydroxy-1,2,3,4-tetramethylfluoren-9-one |
InChI |
InChI=1S/C17H16O2/c1-8-9(2)11(4)15-14(10(8)3)12-6-5-7-13(18)16(12)17(15)19/h5-7,18H,1-4H3 |
Clé InChI |
DIGBHMCPMIWDIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)C3=C(C2=O)C(=CC=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
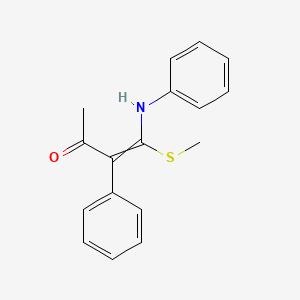
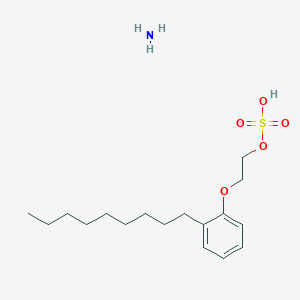

![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
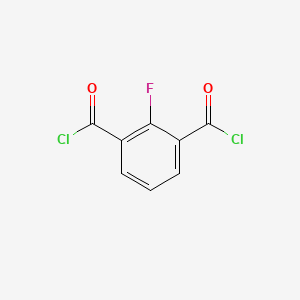

![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
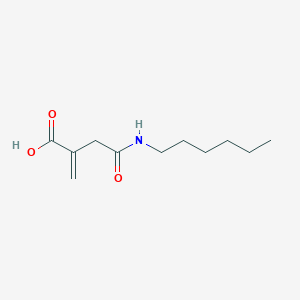
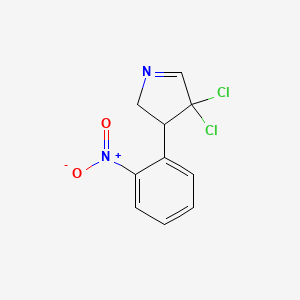
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
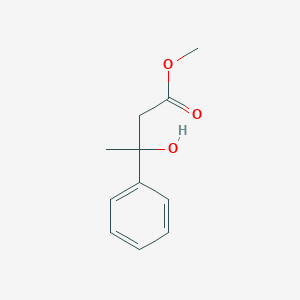
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

